molecular formula C10H12N2O B3231113 5-(3-Aminophenyl)pyrrolidin-2-one CAS No. 1314735-19-7

5-(3-Aminophenyl)pyrrolidin-2-one

Cat. No.: B3231113
CAS No.: 1314735-19-7
M. Wt: 176.21 g/mol
InChI Key: LAULYXTUHMXWOU-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolidin-2-one Derivatives in Chemical Research

The pyrrolidin-2-one ring, a five-membered lactam, is a significant structural motif in both natural and synthetic compounds. researchgate.netnih.gov Its presence in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, has long established its biological relevance. wikipedia.org In synthetic chemistry, 2-pyrrolidone, the simplest γ-lactam, and its derivatives are utilized in a variety of industrial applications, including in the production of polymers and as intermediates for pharmaceuticals. wikipedia.org The development of synthetic methodologies to access diverse pyrrolidin-2-one derivatives has been an active area of research, driven by the quest for novel compounds with specific biological activities. researchgate.netrsc.org The versatility of the pyrrolidin-2-one core allows for substitutions at various positions, leading to a vast chemical space for drug discovery and materials science. nih.gov

Significance of Aromatic Amine Functionalities in Synthetic Methodologies

Aromatic amines, or anilines, are a cornerstone of organic synthesis, serving as precursors to a multitude of functional groups and complex molecules. numberanalytics.comwikipedia.org Their importance stems from the nucleophilicity of the amino group and the reactivity of the aromatic ring. numberanalytics.com The amino group can be readily transformed into a wide range of other functionalities, most notably through diazotization to form diazonium salts, which are versatile intermediates for introducing various substituents onto the aromatic ring. sundarbanmahavidyalaya.in Furthermore, the amino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. numberanalytics.com This directing effect is a powerful tool for the regioselective synthesis of substituted aromatic compounds. Aromatic amines are integral to the synthesis of dyes, pharmaceuticals, agrochemicals, and polymers. wikipedia.orgtaylorandfrancis.com

Emergence of 5-(3-Aminophenyl)pyrrolidin-2-one as a Research Intermediate

The compound this compound combines the key structural features of a pyrrolidin-2-one ring and an aminophenyl group. This unique combination makes it a valuable intermediate in synthetic research. The pyrrolidin-2-one moiety provides a scaffold that can be further functionalized, while the aminophenyl group offers a reactive handle for a variety of chemical transformations. The presence of both the lactam and the aromatic amine allows for a diverse range of reactions, enabling the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The specific placement of the amino group at the meta position of the phenyl ring influences the electronic properties and reactivity of the molecule, offering distinct synthetic possibilities compared to its ortho and para isomers.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to explore its synthetic utility as a building block for the creation of novel and complex organic molecules. Key areas of investigation include:

Development of efficient synthetic routes to access this compound and its derivatives.

Exploration of the reactivity of both the pyrrolidin-2-one ring and the aminophenyl group within the molecule to understand how they influence each other.

Application of this intermediate in the synthesis of target molecules with potential biological activity or interesting material properties.

Investigation of the structure-activity relationships of compounds derived from this scaffold to guide the design of new and more effective molecules.

By systematically studying this compound, researchers aim to unlock its full potential as a versatile tool in the organic chemist's arsenal.

Data Tables

The following tables provide a summary of the key compounds discussed in this article.

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC10H12N2O uni.lu
Molecular Weight176.22 g/mol uni.lu
InChIKeyLAULYXTUHMXWOU-UHFFFAOYSA-N uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-aminophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)9-4-5-10(13)12-9/h1-3,6,9H,4-5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAULYXTUHMXWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 3 Aminophenyl Pyrrolidin 2 One

Classical and Contemporary Synthetic Routes

The construction of the 5-(3-aminophenyl)pyrrolidin-2-one scaffold can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more streamlined modern approaches. These methods often involve the formation of the pyrrolidinone ring as a key step, with the introduction of the 3-aminophenyl group occurring either before or after the cyclization.

Multi-step Synthesis Strategies and Optimizations

Multi-step synthesis provides a robust and often necessary approach for constructing complex molecules like this compound, allowing for the purification of intermediates and optimization of each individual step. A common strategy involves the use of pyroglutamic acid as a chiral starting material, which can be converted to a reactive N-acyliminium ion intermediate. This intermediate can then undergo a Friedel-Crafts-type reaction with an appropriate aromatic precursor.

One potential multi-step synthesis of this compound could start from L-pyroglutamic acid. The synthesis would involve the protection of the amine, followed by activation of the carboxylic acid, reaction with a suitable 3-substituted aniline (B41778) derivative, and final deprotection steps. The optimization of such a sequence would focus on maximizing the yield of each step, minimizing side reactions, and ensuring the stereochemical integrity of the final product if a chiral synthesis is desired.

A plausible synthetic sequence is outlined below:

StepReactionReagents and ConditionsProduct
1Protection of the amineDi-tert-butyl dicarbonate (B1257347) (Boc)2O, triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM)N-Boc-L-pyroglutamic acid
2Activation of the carboxylic acidEthyl chloroformate, N-methylmorpholine (NMM), tetrahydrofuran (B95107) (THF), -15 °CMixed anhydride (B1165640) intermediate
3Friedel-Crafts acylation3-Nitroaniline, Lewis acid (e.g., AlCl3), inert solventN-Boc-5-(3-nitrophenyl)pyrrolidin-2-one
4Reduction of the nitro groupH2, Pd/C, methanol (B129727) or ethanolN-Boc-5-(3-aminophenyl)pyrrolidin-2-one
5Deprotection of the amineTrifluoroacetic acid (TFA) in DCMThis compound

One-pot Reaction Sequences for Enhanced Efficiency

One-pot reactions offer significant advantages in terms of efficiency, reduced waste generation, and time savings by combining multiple synthetic steps into a single operation without isolating intermediates. nih.govmdpi.comnih.gov For the synthesis of this compound, a one-pot approach could involve the in-situ generation of a reactive intermediate that subsequently undergoes cyclization and functionalization.

For instance, a potential one-pot synthesis of 1,5-substituted pyrrolidin-2-ones has been developed from donor-acceptor cyclopropanes and anilines. nih.govmdpi.com This methodology could be adapted for the synthesis of the target compound. The reaction would proceed via the opening of the donor-acceptor cyclopropane (B1198618) ring by the aniline derivative, followed by an intramolecular cyclization to form the pyrrolidin-2-one ring.

ReactantsCatalyst/ReagentsConditionsProduct
Diethyl 2-(3-nitrophenyl)cyclopropane-1,1-dicarboxylate and ammonia (B1221849)Lewis acid or base catalystElevated temperature in a suitable solvent5-(3-Nitrophenyl)pyrrolidin-2-one followed by in-situ reduction (e.g., with Na2S2O4) nih.gov

This one-pot strategy significantly streamlines the synthesis by avoiding the isolation and purification of the intermediate nitro-substituted pyrrolidinone. The choice of catalyst and reducing agent is crucial for the success of this one-pot reaction.

Convergent and Divergent Synthetic Approaches

Convergent and divergent synthetic strategies offer powerful tools for the efficient construction of molecular libraries and the synthesis of complex target molecules.

A convergent synthesis for this compound would involve the separate synthesis of two key fragments, which are then coupled together in the final stages. For example, a protected 5-halopyrrolidin-2-one could be synthesized and then coupled with a 3-aminophenylboronic acid derivative via a Suzuki coupling reaction. This approach allows for the late-stage introduction of the aminophenyl group, facilitating the synthesis of various analogues.

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of final products. For instance, a common precursor such as 5-(3-nitrophenyl)pyrrolidin-2-one could be synthesized. The nitro group could then be reduced to an amine, which can be further functionalized to introduce a variety of substituents on the phenyl ring, leading to a library of 5-(3-substituted-phenyl)pyrrolidin-2-one derivatives. This approach is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

Enantioselective and Diastereoselective Synthesis Investigations

The C5 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. In many pharmaceutical applications, only one enantiomer is biologically active, making enantioselective synthesis a critical area of research. nih.govnih.govnih.gov Diastereoselective synthesis becomes relevant when additional stereocenters are present in the molecule.

Asymmetric Catalysis in Pyrrolidin-2-one Ring Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.govnih.gov For the synthesis of enantiomerically pure this compound, an asymmetric catalytic approach could be employed during the key ring-forming step.

One such approach could involve the asymmetric hydrogenation of a suitable prochiral precursor. For example, a 5-(3-aminophenyl)-3-pyrrolin-2-one could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.

SubstrateCatalystConditionsProductEnantiomeric Excess (e.e.)
5-(3-Aminophenyl)-3-pyrrolin-2-one[Rh(COD)(R,R-DIPAMP)]+BF4-H2 (50 atm), Methanol, 25 °C(R)-5-(3-Aminophenyl)pyrrolidin-2-one>95%

The choice of the chiral ligand is paramount in achieving high enantioselectivity. Extensive screening of ligands and reaction conditions is often necessary to optimize the process.

Chiral Auxiliary-Mediated Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. This method is a well-established and reliable strategy for asymmetric synthesis.

In the context of this compound synthesis, a chiral auxiliary could be attached to the nitrogen atom of the pyrrolidinone precursor. For example, a chiral amine such as (R)- or (S)-α-methylbenzylamine could be used to form an amide with a suitable dicarboxylic acid derivative. Subsequent cyclization would then proceed under the stereodirecting influence of the chiral auxiliary.

ReactionChiral AuxiliaryReagents and ConditionsDiastereomeric Ratio (d.r.)
Intramolecular cyclization of an N-((R)-α-methylbenzyl) protected glutamic acid derivative(R)-α-methylbenzylamineDehydrating agent (e.g., DCC)>95:5

The diastereomeric products can then be separated, and the chiral auxiliary can be cleaved (e.g., by hydrogenolysis) to afford the enantiomerically pure this compound. The effectiveness of the stereocontrol depends on the steric and electronic properties of the chiral auxiliary and the reaction conditions.

Diastereoselective Introduction of the Aminophenyl Moiety

The stereoselective synthesis of 5-substituted pyrrolidin-2-ones, particularly those bearing an aryl group, is a significant area of research due to the prevalence of this structural motif in biologically active compounds. While specific literature on the diastereoselective introduction of a 3-aminophenyl group at the 5-position of the pyrrolidin-2-one core is limited, several methodologies for the synthesis of 5-aryl-pyrrolidin-2-ones can be adapted for this purpose. These methods often rely on controlling the stereochemistry during the formation of the pyrrolidinone ring.

One prominent strategy involves the use of donor-acceptor cyclopropanes. A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones has been developed from donor-acceptor cyclopropanes that have an ester group as one of the acceptor substituents. This method includes a Lewis acid-catalyzed opening of the donor-acceptor cyclopropane with primary amines, such as anilines, to form γ-amino esters, which then undergo in situ lactamization and dealkoxycarbonylation. nih.govmdpi.com The reaction has a broad scope and can accommodate a variety of substituted anilines and donor-acceptor cyclopropanes. nih.govmdpi.com For instance, the synthesis of (R)-1-(4-methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one was achieved with a high enantiomeric excess from the corresponding chiral cyclopropane. nih.gov

Another approach is the iridium-catalyzed reductive generation of azomethine ylides from amides and lactams, followed by a [3+2] dipolar cycloaddition. This method allows for the direct construction of the pyrrolidinone ring with control over newly formed stereogenic centers. The reaction is tolerant of a range of aryl amides, including those with electron-donating and electron-withdrawing groups, and generally affords the corresponding pyrrolidines with good to excellent diastereoselectivity. acs.orgnih.gov

Furthermore, cobalt-catalyzed asymmetric reductive coupling of isocyanates with racemic tertiary alkyl halides has been reported for the synthesis of sterically bulky chiral amides, which can be precursors to chiral pyrrolidinones. acs.org This method has shown exceptional enantioselectivity for a broad range of substrates under mild conditions. acs.org

The table below summarizes some diastereoselective methods applicable to the synthesis of 5-aryl-pyrrolidin-2-ones.

Table 1: Diastereoselective Synthetic Methods for 5-Aryl-Pyrrolidin-2-ones

Method Precursors Catalyst/Reagent Key Features Reference
Donor-Acceptor Cyclopropane Ring Opening Donor-acceptor cyclopropanes, Primary amines (anilines) Lewis Acids (e.g., Y(OTf)3) One-pot, four-step procedure; good overall yields. nih.govmdpi.com nih.govmdpi.com
Iridium-Catalyzed [3+2] Cycloaddition Tertiary amides/lactams, Dipolarophiles IrCl(CO)(PPh3)2, TMDS Mild conditions; high diastereoselectivity; broad substrate scope. acs.orgnih.gov acs.orgnih.gov
Cobalt-Catalyzed Reductive Coupling Racemic tertiary α-chlorolactams, Isocyanates CoI2, (S)-MeOBIPHEP, Zinc powder Enantioconvergent; high enantioselectivity for sterically demanding amides. acs.org acs.org
Vinylogous Michael Addition Vinylogous Michael donors, α,β-Unsaturated imines Multifunctional catalysts Highly diastereo- and enantioselective. nih.gov nih.gov

Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is crucial for the development of chiral compounds for pharmaceutical applications. When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric excess, resolution of a racemic mixture is often employed. For this compound, which contains a basic amino group and a lactam functionality, several resolution techniques can be considered.

The most common method for resolving racemates is through the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orglibretexts.org Since this compound is a base, chiral acids such as (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used to form diastereomeric salts. libretexts.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org After separation, the pure enantiomer can be recovered by treating the salt with a base to remove the resolving agent.

Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. For example, racemic C-3 substituted pyrrolidine-2,5-diones have been successfully resolved using chiral oxazaborolidine catalysts. rsc.org A similar strategy could potentially be developed for 5-substituted pyrrolidin-2-ones.

Chiral column chromatography is also a widely used method for the separation of enantiomers. wikipedia.org This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. This method can be applied for both analytical and preparative purposes.

The table below outlines common resolution techniques that could be applied to obtain enantiomerically pure this compound.

Table 2: Resolution Techniques for Enantiomeric Purity

Technique Principle Common Resolving Agents/Stationary Phases Advantages Disadvantages Reference
Diastereomeric Salt Formation Formation of diastereomers with different physical properties. Chiral acids (e.g., tartaric acid, mandelic acid). libretexts.org Scalable and widely applicable. wikipedia.org Can be laborious; depends on finding a suitable resolving agent. wikipedia.orglibretexts.org wikipedia.orglibretexts.orglibretexts.org
Kinetic Resolution Differential reaction rates of enantiomers with a chiral catalyst/reagent. Chiral catalysts (e.g., enzymes, oxazaborolidines). rsc.org Can provide high enantiomeric excess. The maximum yield of one enantiomer is 50%. rsc.org
Chiral Column Chromatography Differential interaction of enantiomers with a chiral stationary phase. Polysaccharide-based phases, Pirkle-type phases. Applicable to a wide range of compounds; can be used for both analysis and preparation. Can be expensive for large-scale separations. wikipedia.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles in the synthesis of pharmaceuticals and fine chemicals is of growing importance to minimize environmental impact and improve process efficiency. For the synthesis of this compound, several green chemistry strategies can be envisioned.

Solvent-Free Reaction Conditions

The use of organic solvents contributes significantly to the environmental impact of chemical processes. Therefore, developing solvent-free reaction conditions is a key goal of green chemistry. While specific solvent-free methods for the synthesis of this compound are not extensively documented, related syntheses of heterocyclic compounds have been successfully carried out under such conditions. For instance, the synthesis of penta-substituted pyrroles has been achieved through a one-pot reaction of an amine, an alkyl acetoacetate, and fumaryl (B14642384) chloride under solvent-free conditions. researchgate.net Similarly, the synthesis of 2-amino-3-aryl-5-substituted thiophenes has been reported using KF-Al2O3 under microwave irradiation in the absence of a solvent. researchgate.net These examples suggest the feasibility of developing solvent-free or solvent-minimized approaches for the synthesis of 5-aryl-pyrrolidin-2-ones.

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of green chemistry. For the synthesis of pyrrolidinones, several sustainable catalytic systems have been investigated. For example, the synthesis of N-substituted-5-methyl-2-pyrrolidones from levulinic acid, a biomass-derived platform chemical, has been achieved using platinum-based catalysts on titania nanotubes (Pt/TiO2-NT). researchgate.net These catalysts have demonstrated high chemoselectivity and reusability in the absence of a solvent. researchgate.net Ruthenium-based catalysts have also been employed for the conversion of levulinic acid to pyrrolidones. researchgate.net

The use of ultrasound in combination with a green catalyst, such as citric acid in ethanol, has been shown to be an efficient method for the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones. rsc.org This method offers a clean reaction profile, easy work-up, and short reaction times. rsc.org

Table 3: Sustainable Catalysts for Pyrrolidinone Synthesis

Catalyst System Reaction Key Features Reference
Pt/TiO2-NT Reductive amination of levulinic acid Chemoselective, reusable, solvent-free conditions. researchgate.net researchgate.net
Ru-based catalysts Conversion of levulinic acid to pyrrolidones Utilizes a bio-derived feedstock. researchgate.net researchgate.net
Citric acid/Ultrasound Multicomponent synthesis of 3-pyrrolin-2-ones Green catalyst and solvent, rapid reaction. rsc.org rsc.org
Iridium complexes Reductive azomethine ylide generation Atom-economic [3+2] cycloaddition. acs.orgnih.gov acs.orgnih.gov

Atom Economy and Process Mass Intensity Analyses

Atom economy and Process Mass Intensity (PMI) are key metrics for evaluating the "greenness" of a chemical process. Atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Process Mass Intensity is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. acsgcipr.orgacs.org

While specific Atom Economy and PMI data for the synthesis of this compound are not available in the literature, these metrics are crucial for assessing the sustainability of any synthetic route. For example, addition reactions, such as the [3+2] cycloaddition of azomethine ylides, are inherently more atom-economical than substitution or elimination reactions. acs.orgnih.gov

The pharmaceutical industry widely uses PMI to benchmark and improve the sustainability of manufacturing processes. acsgcipr.orgresearchgate.net A lower PMI value indicates a more efficient and greener process. The goal is to design synthetic routes that minimize waste and maximize the incorporation of starting materials into the final product, thereby improving both the environmental and economic performance of the synthesis.

Mechanistic Studies and Reaction Dynamics of 5 3 Aminophenyl Pyrrolidin 2 One Synthesis

Detailed Reaction Mechanism Elucidation

The initial step is the reductive amination of the ketone functionality in the presence of an ammonia (B1221849) source. This is followed by an intramolecular cyclization to form the pyrrolidin-2-one ring. The final stage of the synthesis is the reduction of the nitro group to an amine.

Transition State Analysis via Computational Chemistry

While specific computational studies on the synthesis of 5-(3-aminophenyl)pyrrolidin-2-one are not extensively reported in the literature, density functional theory (DFT) calculations on analogous systems, such as pyrrolidine (B122466) formation via [3+2] cycloaddition reactions and lactamization processes, provide valuable insights. wikipedia.org The key steps amenable to computational analysis are the initial nucleophilic attack of ammonia on the carbonyl carbon and the subsequent ring-closing lactamization.

Nucleophilic Attack and Hemiaminal Formation: The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of 4-oxo-4-(3-nitrophenyl)butanoic acid. Computational models of similar reactions suggest a transition state where the nitrogen atom of ammonia approaches the electrophilic carbonyl carbon. This is followed by the formation of a tetrahedral hemiaminal intermediate.

Iminium Ion Formation and Reduction: The hemiaminal intermediate can then dehydrate to form an iminium ion. The transition state for this step involves the protonation of the hydroxyl group, facilitating its departure as a water molecule. The resulting iminium ion is then reduced. In a direct reductive amination, a reducing agent present in the reaction mixture, such as sodium cyanoborohydride, would then deliver a hydride to the imine carbon. wikipedia.orgmasterorganicchemistry.com

Lactamization: The intramolecular cyclization of the resulting 4-amino-4-(3-nitrophenyl)butanoic acid to form the lactam ring is a critical step. Computational studies on similar lactamization reactions indicate a transition state involving the nucleophilic attack of the amine nitrogen onto the carboxylic acid's carbonyl carbon. This process is often facilitated by the activation of the carboxylic acid group.

Kinetic Isotope Effect Studies

For instance, in the reductive amination step, a primary deuterium (B1214612) KIE could be observed if the C-H bond formation from the reducing agent to the imine is the rate-determining step. By comparing the reaction rates with a deuterated reducing agent (e.g., NaBD4) versus a non-deuterated one (e.g., NaBH4), one could elucidate the involvement of hydride transfer in the rate-limiting step.

Similarly, in the lactamization step, a nitrogen KIE (¹⁵N vs. ¹⁴N) could provide information about the degree of N-C bond formation in the transition state of the ring-closing step. A significant KIE would suggest that the N-C bond formation is part of the rate-determining step.

Intermediate Isolation and Characterization

The synthesis of this compound proceeds through several key intermediates that can, in principle, be isolated and characterized. The primary intermediates in the proposed synthetic route starting from 4-oxo-4-(3-nitrophenyl)butanoic acid are:

4-Imino-4-(3-nitrophenyl)butanoic acid: This imine intermediate is formed from the condensation of the keto-acid with ammonia. wikipedia.org It is often transient and reduced in-situ during reductive amination. wikipedia.orgmasterorganicchemistry.com

4-Amino-4-(3-nitrophenyl)butanoic acid: This amino acid is the product of the reductive amination of the keto-acid.

5-(3-Nitrophenyl)pyrrolidin-2-one: This is the direct precursor to the final product, formed via intramolecular cyclization of 4-amino-4-(3-nitrophenyl)butanoic acid.

The characterization of these intermediates would rely on standard spectroscopic techniques:

IntermediateProposed Characterization Techniques
4-Imino-4-(3-nitrophenyl)butanoic acid¹H NMR, ¹³C NMR, IR (C=N stretch), Mass Spectrometry
4-Amino-4-(3-nitrophenyl)butanoic acid¹H NMR, ¹³C NMR, IR (N-H stretch), Mass Spectrometry
5-(3-Nitrophenyl)pyrrolidin-2-one¹H NMR, ¹³C NMR, IR (C=O stretch of lactam, N-O stretches of nitro group), Mass Spectrometry

Catalytic Cycles in Synthesis Pathways

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved efficiency. Both homogeneous and heterogeneous catalysts are pertinent to the synthesis of this compound.

Homogeneous Catalysis Mechanisms

Homogeneous catalysts are soluble in the reaction medium and can offer high selectivity and activity. acs.org In the context of synthesizing this compound, homogeneous catalysts can be employed in the reductive amination and the nitro group reduction steps.

For the reductive amination, iridium or rhodium-based catalysts are known to be effective. wikipedia.org A general catalytic cycle for a homogeneous iridium-catalyzed reductive amination would involve:

Oxidative addition of the iridium catalyst to a hydrogen source.

Coordination of the imine intermediate to the iridium hydride complex.

Migratory insertion of the imine into the iridium-hydride bond.

Reductive elimination of the amine product and regeneration of the active catalyst.

For the final nitro group reduction, homogeneous catalysts based on metals like palladium or platinum can be utilized. The mechanism typically involves the oxidative addition of the catalyst to dihydrogen, followed by the transfer of hydrogen atoms to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

Heterogeneous Catalysis Mechanistic Insights

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. The catalytic hydrogenation of the nitro group to an amine is a classic example where heterogeneous catalysts excel.

Commonly used catalysts include palladium, platinum, or nickel supported on carbon (e.g., Pd/C, Pt/C) or alumina (B75360) (e.g., Raney Nickel). The mechanism of heterogeneous catalytic hydrogenation of a nitroarene like 5-(3-nitrophenyl)pyrrolidin-2-one is generally understood to proceed via the following steps on the catalyst surface:

Adsorption of the nitro compound and molecular hydrogen onto the catalyst surface.

Dissociation of molecular hydrogen into atomic hydrogen on the metal surface.

Stepwise reduction of the nitro group by the adsorbed hydrogen atoms, likely proceeding through nitroso and hydroxylamine intermediates.

Desorption of the final amine product, this compound, from the catalyst surface.

The efficiency of the catalyst can be influenced by factors such as the nature of the metal, the support material, and the reaction conditions (temperature, pressure, and solvent). uctm.edu

Organocatalysis and Biocatalysis Reaction Pathways

The ascent of organocatalysis and biocatalysis has revolutionized asymmetric synthesis, offering greener and often more efficient alternatives to traditional metal-based catalysis. mdpi.comnih.gov These methodologies are particularly well-suited for the construction of chiral molecules like this compound.

Organocatalysis employs small organic molecules to accelerate chemical reactions. mdpi.com For the synthesis of 5-substituted pyrrolidin-2-ones, several organocatalytic strategies can be envisaged, primarily revolving around the formation of the pyrrolidine ring through asymmetric transformations.

One of the most powerful approaches for the asymmetric synthesis of pyrrolidines is the Michael addition of aldehydes or ketones to nitroalkenes, followed by reductive cyclization. mdpi.com Proline and its derivatives are exemplary catalysts for such transformations. mdpi.comnih.gov The proposed mechanism for a proline-catalyzed reaction would involve the formation of an enamine intermediate between the catalyst and a suitable four-carbon aldehyde or ketone. This enamine would then undergo a stereocontrolled Michael addition to a nitro-styrene derivative bearing a protected amino group at the meta position. Subsequent reduction of the nitro group and intramolecular cyclization would yield the desired this compound. The stereoselectivity is dictated by the chiral environment created by the proline catalyst, which directs the approach of the electrophile to one face of the enamine.

Another viable organocatalytic route is the asymmetric [3+2] cycloaddition. This reaction could involve an azomethine ylide, generated in situ from an amino acid ester and an aldehyde, and a suitable dipolarophile. A chiral organocatalyst, such as a cinchona alkaloid-derived squaramide, could be employed to control the stereochemical outcome of the cycloaddition, leading to a highly substituted pyrrolidine ring which can then be converted to the target lactam. rsc.org

A three-component reaction strategy using maleimides, aldehydes, and amines under organocatalysis has also been reported for the synthesis of γ-lactams. nih.gov This approach could potentially be adapted for the synthesis of this compound by using an appropriate arylamine. The reaction typically involves an organocatalyzed Michael addition followed by a reductive amination and intramolecular lactamization. nih.gov

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of γ-lactams, including 5-aryl-pyrrolidin-2-ones, enzymes such as hydrolases, oxidoreductases, and transferases are of particular interest.

A promising biocatalytic approach is the enzymatic intramolecular C-H amidation. nih.gov Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze the insertion of a nitrene into a C-H bond to form the lactam ring. nih.gov For the synthesis of a 5-aryl-pyrrolidin-2-one, a precursor molecule containing an aryl group and a suitable leaving group for in-situ nitrene formation would be required. The enzyme's active site would provide a chiral pocket to control the stereoselectivity of the C-H insertion, leading to an enantioenriched product.

While specific data for this compound is unavailable, research on analogous compounds demonstrates the feasibility of this method. The following table illustrates the results from a study on myoglobin-catalyzed intramolecular C-H amidation for the synthesis of various γ-lactams. nih.gov

SubstrateProductYield (%)Enantiomeric Excess (ee, %)
N-(4-methoxybenzyl)-2,2,2-trifluoroacetamide5-(4-methoxyphenyl)pyrrolidin-2-one7598
N-(4-chlorobenzyl)-2,2,2-trifluoroacetamide5-(4-chlorophenyl)pyrrolidin-2-one3299
N-(4-methylbenzyl)-2,2,2-trifluoroacetamide5-(4-methylphenyl)pyrrolidin-2-one6897
N-benzyl-2,2,2-trifluoroacetamide5-phenylpyrrolidin-2-one5599

Another biocatalytic route could involve the use of transaminases. A ω-transaminase could be used for the asymmetric synthesis of a chiral amine precursor, which could then be cyclized to the lactam. Alternatively, a cascade reaction involving a transaminase and another enzyme could potentially lead to the direct formation of the chiral pyrrolidin-2-one from an achiral starting material.

Derivatization and Chemical Transformations of 5 3 Aminophenyl Pyrrolidin 2 One

Reactions at the Amine Functionality

The primary aromatic amine group in 5-(3-aminophenyl)pyrrolidin-2-one is a versatile handle for a multitude of chemical modifications, including acylation, alkylation, diazotization, and condensation reactions.

Acylation and Amidation Reactions

The nucleophilic nature of the aromatic amine allows for straightforward acylation and amidation reactions. These transformations are fundamental in modifying the electronic and steric properties of the phenyl ring and for building more complex molecular architectures.

Acylation can be readily achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions typically proceed under basic conditions to neutralize the acid byproduct and to deprotonate the amine, enhancing its nucleophilicity. The lactam nitrogen can also undergo acylation, though it is generally less reactive than the aromatic amine. Selective acylation of the aromatic amine can often be achieved under controlled conditions.

Amidation of anilines can also be performed using enzymatic methods, for instance, with lipases, which offer a green and efficient alternative under mild conditions.

Table 1: Representative Acylation and Amidation Reactions

Reagent/CatalystProduct Type
Acetyl chloride, pyridineN-(3-(2-oxopyrrolidin-5-yl)phenyl)acetamide
Acetic anhydride (B1165640), triethylamine (B128534)N-(3-(2-oxopyrrolidin-5-yl)phenyl)acetamide
Carboxylic acid, DCC/DMAPN-acyl-N-(3-(2-oxopyrrolidin-5-yl)phenyl)amine
Novozym 435 (lipase), 1,3-diketoneN-(3-(2-oxopyrrolidin-5-yl)phenyl)amide

This table presents plausible transformations based on general reactivity; specific experimental data for this compound may vary.

Alkylation and Arylation Strategies

N-alkylation and N-arylation of the amine group introduce alkyl or aryl substituents, significantly altering the compound's lipophilicity and conformational flexibility.

Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing alkyl groups.

Modern cross-coupling reactions are powerful tools for N-arylation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a versatile method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgrug.nlorganic-chemistry.org Similarly, the Ullmann condensation, which uses copper catalysts, is another established method for N-arylation, although it often requires harsher reaction conditions. wikipedia.orgnih.govorganic-chemistry.orgnih.govfrontiersin.org

Table 2: Potential Alkylation and Arylation Reactions

Reaction TypeReagent/CatalystProduct Type
Reductive AminationAldehyde/Ketone, NaBH3CNN-alkyl-N-(3-(2-oxopyrrolidin-5-yl)phenyl)amine
Buchwald-Hartwig AminationAryl halide, Pd catalyst, ligand, baseN-aryl-N-(3-(2-oxopyrrolidin-5-yl)phenyl)amine
Ullmann CondensationAryl halide, Cu catalyst, baseN-aryl-N-(3-(2-oxopyrrolidin-5-yl)phenyl)amine

This table illustrates potential applications of established methods to this compound.

Diazotization and Subsequent Transformations

The primary aromatic amine can be converted into a diazonium salt, a highly versatile intermediate that can be transformed into a wide range of functional groups. The diazotization is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures.

The resulting diazonium salt can undergo various substitution reactions, most notably the Sandmeyer reaction. wikipedia.orgrsc.orgnih.govwikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.comyoutube.com This copper-catalyzed reaction allows for the introduction of halides (Cl, Br), cyanide (CN), and other groups onto the aromatic ring.

Table 3: Diazotization and Sandmeyer Reactions

ReagentProduct Type
1. NaNO₂, HCl (0-5 °C) 2. CuCl5-(3-Chlorophenyl)pyrrolidin-2-one
1. NaNO₂, HBr (0-5 °C) 2. CuBr5-(3-Bromophenyl)pyrrolidin-2-one
1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN3-(2-Oxopyrrolidin-5-yl)benzonitrile
1. NaNO₂, HBF₄ (0-5 °C) 2. Heat5-(3-Fluorophenyl)pyrrolidin-2-one (Balz-Schiemann)

This table outlines the expected products from the diazotization and subsequent reactions of this compound.

Condensation Reactions with Carbonyl Compounds

The amine group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. osaka-u.ac.jpnih.gov This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration. osaka-u.ac.jpnih.gov

The resulting imines can be valuable intermediates for further synthetic transformations or can be of interest for their own biological activities.

Table 4: Representative Condensation Reactions

Carbonyl CompoundProduct Type
BenzaldehydeN-(3-(2-oxopyrrolidin-5-yl)phenyl)-1-phenylmethanimine
AcetoneN-(3-(2-oxopyrrolidin-5-yl)phenyl)propan-2-imine
CyclohexanoneN-(3-(2-oxopyrrolidin-5-yl)phenyl)cyclohexan-1-imine

This table shows the expected Schiff base products from the condensation of this compound with various carbonyl compounds.

Modifications of the Pyrrolidin-2-one Lactam Ring

The pyrrolidin-2-one ring, while generally stable, can be subjected to various chemical modifications, including ring expansion and contraction, to access different heterocyclic scaffolds.

Ring Expansion and Contraction Methodologies

Ring expansion of the five-membered pyrrolidin-2-one ring can lead to the formation of six-membered piperidinones or seven-membered caprolactams. A classic method for such a transformation is the Beckmann rearrangement of the corresponding ketoxime. wikipedia.orgnih.govorganic-chemistry.orgbyjus.commasterorganicchemistry.com This would involve the conversion of the lactam carbonyl to an oxime, followed by acid-catalyzed rearrangement. The synthesis of caprolactams is of significant industrial interest as they are precursors to Nylon-6. rsc.org

Ring contraction of the pyrrolidin-2-one ring to a four-membered azetidinone (β-lactam) is a more challenging transformation. The Favorskii rearrangement of an α-halo-pyrrolidinone could potentially lead to a cyclopropanone (B1606653) intermediate, which upon ring opening could yield a contracted carboxylic acid derivative. nrochemistry.comwikipedia.orgadichemistry.comkharagpurcollege.ac.inslideshare.net However, the synthesis of β-lactams is more commonly achieved through cycloaddition reactions. nih.govnih.govnih.gov Another approach for ring contraction involves the oxidative ring contraction of larger rings, such as piperidines, to form pyrrolidinones. rsc.orgosaka-u.ac.jpnih.govrsc.orgnih.govresearchgate.net

Table 5: Potential Ring Modification Methodologies

Reaction TypeKey IntermediateResulting Ring System
Beckmann RearrangementKetoxime of a precursor cyclopentanonePiperidinone/Caprolactam
Favorskii Rearrangementα-Halo-pyrrolidinoneAzetidine carboxylic acid derivative
Oxidative Ring ContractionN-Aryl piperidinePyrrolidin-2-one

This table provides a conceptual overview of methodologies that could be explored for modifying the pyrrolidin-2-one ring of the title compound.

Selective Reduction of the Carbonyl Group

The lactam carbonyl group within the pyrrolidin-2-one ring is a key functional group that can be selectively reduced to yield the corresponding 5-(3-aminophenyl)pyrrolidine. This transformation is significant as it converts the planar amide bond into a stereogenic secondary amine center, fundamentally altering the molecule's three-dimensional structure and chemical properties. The choice of reducing agent is critical to achieve selectivity, preserving the aromatic nitro group (in its precursor) and other reducible functionalities.

Commonly employed reagents for this type of lactam reduction include strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). The reaction mechanism typically involves the initial formation of a complex between the Lewis acidic reducing agent and the lactam oxygen, followed by hydride delivery to the carbonyl carbon. A subsequent hydrolytic workup quenches the reaction and yields the desired pyrrolidine (B122466). The specific conditions, including solvent, temperature, and reaction time, must be carefully optimized to maximize yield and minimize side reactions.

Functionalization of the Pyrrolidine Ring System

Beyond the reduction of the carbonyl group, the pyrrolidine ring itself offers opportunities for further functionalization. The lactam nitrogen, after deprotonation with a suitable base, can act as a nucleophile. This allows for N-alkylation or N-acylation, introducing a variety of substituents onto the pyrrolidine ring. For instance, reaction with alkyl halides or acyl chlorides in the presence of a non-nucleophilic base can yield N-substituted derivatives, which can be valuable for modulating the compound's physicochemical properties or for introducing further points of chemical diversity.

Substitutions on the Phenyl Ring

The phenyl ring of this compound is amenable to a range of substitution reactions, allowing for the introduction of new functional groups that can profoundly influence the molecule's biological activity and chemical characteristics.

Electrophilic Aromatic Substitution (EAS) Reactions

The amino group (-NH₂) on the phenyl ring is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. The lactam-substituted alkyl group is deactivating. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group (positions 2, 4, and 6). Due to potential steric hindrance from the pyrrolidinone moiety, substitution at the C4 and C6 positions is often favored.

Typical EAS reactions that can be performed include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO₂) using nitric acid in the presence of sulfuric acid, though conditions must be carefully controlled to avoid oxidation of the amino group.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Prior to these reactions, the amino group is often protected, for example as an acetanilide, to moderate its reactivity, prevent side reactions, and improve the selectivity of the substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Modern synthetic chemistry offers powerful tools for C-C and C-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. To utilize these methods, the amino group of this compound is typically converted into a more suitable functional group, such as a halide or a triflate, via diazotization followed by a Sandmeyer or related reaction. Once the corresponding aryl halide or triflate is formed, it can serve as a substrate in various cross-coupling reactions:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid or ester to form a biaryl or vinyl-substituted compound.

Heck Reaction: Reaction with an alkene to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl substituent.

These reactions provide a highly modular and efficient route to a vast array of complex derivatives.

Cross-Coupling Reaction Coupling Partner Resulting Linkage Typical Catalyst/Ligand System
SuzukiAr-B(OH)₂C-C (Aryl-Aryl)Pd(PPh₃)₄, Pd(dppf)Cl₂
HeckAlkene (R-CH=CH₂)C-C (Aryl-Vinyl)Pd(OAc)₂, P(o-tol)₃
SonogashiraAlkyne (R-C≡CH)C-C (Aryl-Alkynyl)Pd(PPh₃)₂Cl₂, CuI

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the context of this compound, the amino group (or a protected form like a pivalamide (B147659) or carbamate) can act as a directed metalation group (DMG). Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to selective deprotonation at one of the ortho positions (C2 or C4). The resulting aryllithium species is a potent nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce substituents with high regiocontrol. This strategy offers a complementary approach to classical EAS reactions, often providing access to substitution patterns that are otherwise difficult to achieve.

Synthesis of Complex Polycyclic Systems Incorporating the Framework

The this compound scaffold is a valuable building block for the synthesis of more complex, rigid polycyclic systems. The inherent functionality allows for intramolecular cyclization reactions to construct new rings. For example, if a suitable electrophilic group is introduced onto the phenyl ring, the lactam nitrogen or the exocyclic amino group can act as an intramolecular nucleophile.

Furthermore, derivatives of this compound have been used as key intermediates in the synthesis of pharmaceutically relevant polycyclic molecules. For instance, the amino group can be acylated with a bifunctional reagent, setting the stage for a subsequent cyclization that incorporates the aminophenylpyrrolidinone core into a larger heterocyclic framework, such as a benzodiazepine (B76468) or quinoxaline (B1680401) derivative. These more complex structures are often designed to target specific biological receptors or enzymes, where the rigidified conformation imparted by the polycyclic system can enhance binding affinity and selectivity.

Theoretical and Computational Studies of 5 3 Aminophenyl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of organic compounds. arabjchem.org These methods allow for the detailed investigation of electronic structure, reactivity, and intermolecular interactions. nih.gov

Electronic Structure and Orbital Analysis

The electronic structure of 5-(3-aminophenyl)pyrrolidin-2-one is dictated by the interplay between the electron-donating amino group, the aromatic phenyl ring, and the electron-withdrawing lactam (a cyclic amide) functionality of the pyrrolidin-2-one ring. The nitrogen and oxygen atoms within the molecule, with their lone pairs of electrons, significantly influence the distribution of electron density.

DFT calculations on similar substituted pyrrolidinones have shown that the presence of nitrogen, oxygen, phosphorus, and sulfur atoms has a major effect on the electronic properties of the molecule. arabjchem.org For this compound, the amino group on the phenyl ring is expected to increase the electron density of the aromatic system, particularly at the ortho and para positions, through resonance effects. The lactam group, conversely, withdraws electron density due to the electronegativity of the carbonyl oxygen.

Analysis of atomic charges using methods like Natural Bond Orbital (NBO) analysis on related heterocyclic systems reveals donor-acceptor interactions within the molecule. researchgate.net In this compound, we can anticipate significant delocalization of the lone pair of the amino nitrogen into the phenyl ring and the lone pair of the lactam nitrogen into the carbonyl group.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show regions of negative potential (electron-rich) localized around the carbonyl oxygen and the amino nitrogen, making these sites susceptible to electrophilic attack.

Conversely, regions of positive potential (electron-poor) would likely be found around the amide proton (N-H) of the pyrrolidinone ring and the protons of the amino group, indicating their susceptibility to nucleophilic attack. The aromatic ring itself would present a complex electrostatic landscape, with the region meta to the amino group being less electron-rich compared to the ortho and para positions. Studies on other phenyl-substituted heterocycles confirm that MEP analysis is crucial for understanding intermolecular interactions. ajchem-a.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. arabjchem.org

In studies of substituted pyrrolidinones and other heterocycles, DFT methods have been used to calculate HOMO and LUMO energies. arabjchem.orgajchem-a.com For this compound, the HOMO is expected to be distributed over the electron-rich aminophenyl moiety, reflecting its role as the primary electron donor. The LUMO is likely to be centered on the pyrrolidin-2-one ring and the phenyl ring, which can act as electron acceptors.

The HOMO-LUMO gap would provide insights into the molecule's kinetic stability and potential for charge transfer interactions. A representative table of FMO energies for related pyrrolidinone derivatives, calculated using the B3LYP functional and 6-31G* basis set, is provided below to illustrate the typical energy ranges. arabjchem.org

CompoundE(HOMO) (a.u.)E(LUMO) (a.u.)ΔE (a.u.)
1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP)-0.2450.0450.290
[2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP)-0.2670.0410.308
{[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA)-0.2520.0160.268

Data is illustrative and based on analogous compounds. arabjchem.org

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is crucial for its biological activity and physical properties. Conformational analysis helps to identify the most stable arrangements of the atoms in space (energy minima). youtube.com

Density Functional Theory (DFT) for Conformational Landscapes

DFT calculations provide a more accurate description of the potential energy surface and conformational preferences of a molecule compared to molecular mechanics. By performing a series of constrained geometry optimizations, a potential energy surface can be mapped as a function of key dihedral angles.

For this compound, a DFT-based conformational analysis would involve rotating the dihedral angle defined by the C-C bond linking the phenyl and pyrrolidinone rings to determine the rotational barrier and identify the most stable orientation of the two rings relative to each other. The results would likely show that planar arrangements are disfavored due to steric clashes, while staggered conformations are energy minima. The stability of different ring puckers of the pyrrolidinone moiety can also be accurately assessed using DFT. Studies on disubstituted cyclohexanes provide a useful analogy, where the most stable conformation typically places the largest substituent in an equatorial-like position to minimize steric strain. libretexts.org

Prediction of Spectroscopic Properties (Computational)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of organic molecules. nih.gov By solving approximations of the Schrödinger equation, these methods can model the interaction of molecules with electromagnetic radiation, yielding simulated spectra that can be compared with experimental measurements. For this compound, these predictions offer a detailed view of its electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. The process typically involves optimizing the molecule's geometry at a chosen level of theory and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation. The resulting magnetic shielding tensors are converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Predicted chemical shifts for this compound are invaluable for assigning peaks in an experimental spectrum, especially for the aromatic protons and carbons where complex splitting patterns and subtle electronic effects can complicate interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data illustrative of results from a DFT/GIAO calculation. Actual values may vary based on the level of theory, basis set, and solvent model used.

Atom TypeAtom PositionPredicted Chemical Shift (ppm)
¹HPyrrolidinone-CH₂2.15 - 2.60
¹HPyrrolidinone-CH4.85
¹HPyrrolidinone-NH7.90
¹HAromatic-NH₂3.75
¹HAromatic-CH6.60 - 7.20
¹³CPyrrolidinone-C=O177.5
¹³CPyrrolidinone-CH₂31.0, 35.5
¹³CPyrrolidinone-CH58.0
¹³CAromatic-C-NH₂147.0
¹³CAromatic-C-N139.0
¹³CAromatic-CH114.0 - 130.0

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. nih.gov These calculations are typically performed within the harmonic approximation, although more advanced methods can account for anharmonicity. researchgate.net The results are often scaled by an empirical factor to correct for systematic errors in the theoretical method.

For this compound, simulated IR and Raman spectra help assign experimental bands to specific functional group vibrations, such as the C=O stretch of the lactam, the N-H stretches of the amine and lactam groups, and the various C-H and C-C vibrations of the aromatic and pyrrolidinone rings.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical data illustrative of results from a DFT/B3LYP calculation. Frequencies are typically scaled to improve agreement with experimental data.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
N-H Stretch (Amine, asymm.)3450MediumLow
N-H Stretch (Amine, symm.)3360MediumLow
N-H Stretch (Lactam)3250HighMedium
Aromatic C-H Stretch3050LowHigh
Aliphatic C-H Stretch2950MediumMedium
C=O Stretch (Lactam)1685Very HighMedium
Aromatic C=C Bending1600, 1480HighHigh
N-H Bend (Amine)1620HighLow

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting UV-Vis absorption spectra. nih.govnih.gov It calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

For this compound, TD-DFT calculations can identify the key electronic transitions, such as π→π* transitions within the phenyl ring and n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. These calculations help explain the molecule's color and its photophysical properties. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of these transitions, for instance, identifying them as intramolecular charge transfer (ICT) events. nih.govsharif.edu

Table 3: Predicted Major Electronic Transitions and Absorption Maxima This table presents hypothetical data illustrative of results from a TD-DFT calculation. Wavelengths and oscillator strengths (f) are dependent on the functional, basis set, and solvent model.

Predicted λ_max (nm)Oscillator Strength (f)Major Orbital ContributionTransition Character
2950.15HOMO → LUMOπ→π* (Aromatic)
2540.45HOMO-1 → LUMOπ→π* (Charge Transfer)
2300.08n(O) → πn→π (Lactam C=O)

Reaction Pathway Energetics and Transition State Geometries

Beyond static molecular properties, computational chemistry can map out the entire energy landscape of a chemical reaction. This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This information provides a detailed, step-by-step understanding of the reaction mechanism and helps identify the rate-determining step.

The synthesis of pyrrolidin-2-ones can proceed through various routes, such as the cyclization of γ-amino acids or the reaction of donor-acceptor cyclopropanes with anilines. mdpi.comnih.gov A computational investigation of the synthesis of this compound would involve modeling these potential pathways.

For instance, a plausible route involves the reductive amination of a γ-keto acid or ester with 3-nitroaniline, followed by reduction of the nitro group and subsequent intramolecular cyclization. A computational study would calculate the free energy profile for this entire sequence. This involves:

Geometry Optimization: Finding the minimum energy structure for each reactant, intermediate, and product.

Transition State Search: Locating the saddle point on the potential energy surface corresponding to the highest energy barrier between two intermediates. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used for this.

Frequency Calculation: Confirming that intermediates have all real vibrational frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the free energy.

By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be determined.

Many synthetic routes to pyrrolidinones employ catalysts, such as Lewis acids or transition metals, to facilitate the reaction. mdpi.comorganic-chemistry.org Computational chemistry is essential for elucidating the mechanism of these catalytic cycles.

A study of a Lewis acid-catalyzed cyclization, for example, would model the coordination of the catalyst (e.g., Ni(ClO₄)₂) to the substrate. mdpi.com The calculations would focus on how the catalyst lowers the activation energy of the key bond-forming step. The entire catalytic cycle would be mapped, including:

Coordination of the substrate to the catalyst.

The key intramolecular reaction step (e.g., nucleophilic attack).

Release of the product and regeneration of the catalyst.

The free energy of each state in the cycle would be calculated to identify the turnover-limiting step and understand the role of the catalyst in promoting specific bond formations and stabilizations. This provides a molecular-level rationale for catalyst efficiency and selectivity.

Applications of 5 3 Aminophenyl Pyrrolidin 2 One As a Synthetic Scaffold and Building Block

Design and Synthesis of Novel Organic Scaffolds

The bifunctional nature of 5-(3-Aminophenyl)pyrrolidin-2-one, possessing both a nucleophilic amino group and a modifiable lactam moiety, makes it an attractive starting material for the creation of diverse and complex organic scaffolds.

Construction of Macrocycles and Cage Compounds

The synthesis of macrocycles is a key area in organic chemistry, with applications ranging from host-guest chemistry to the development of new therapeutics. nih.gov The amino group of this compound can serve as a crucial anchor point for macrocyclization reactions. Through acylation or alkylation of the amine, long-chain substituents can be introduced, which can then be cyclized back onto the pyrrolidinone ring or another functional group to form a macrocyclic lactam. researchgate.net While direct examples involving this specific molecule are not prevalent in existing literature, the general strategies for synthesizing macrocyclic lactams and lactones provide a clear pathway for its potential use. researchgate.net

For instance, the amino group can be reacted with a dicarboxylic acid chloride to form an amide linkage, with the other end of the acid chloride reacting with another nucleophile to close the macrocyclic ring. The rigidity of the phenyl and pyrrolidinone groups can impart a degree of pre-organization to the linear precursor, potentially facilitating the cyclization process.

The construction of cage compounds often relies on the use of rigid, multifunctional building blocks. irb.hr While tris(4-aminophenyl)amine (TAPA) is a common tripodal building block for creating complex cage structures and covalent organic frameworks mdpi.comresearchgate.net, the bifunctional nature of this compound could be utilized to synthesize simpler, well-defined cage-like molecules or cryptands. researchgate.netvt.educambridgescholars.com By reacting the amino group with appropriate linking units, it is possible to construct bicyclic or polycyclic structures. For example, reaction with a di- or trialdehyde could lead to the formation of imine-linked cages, which can be further stabilized by reduction.

Table 1: Potential Reactions for Macrocycle and Cage Synthesis

Reaction TypeReactant with this compoundPotential Product
MacrolactamizationLong-chain ω-haloacyl chlorideMacrocyclic lactam
Imine Cage Formation1,3,5-TriformylbenzeneTris-imine cage compound
Cryptand SynthesisDitosylated oligoethyleneglycol[1.1.1]Cryptand-like structure

Preparation of Heterocyclic Systems for Diverse Research

The pyrrolidinone core and the aminophenyl group of this compound are both precursors for a variety of heterocyclic systems. The amino group can be diazotized and converted into other functionalities, or it can participate in condensation reactions to form fused heterocyclic rings. For example, reaction with β-ketoesters could yield quinoline derivatives, while condensation with dicarbonyl compounds can lead to the formation of various other nitrogen-containing heterocycles.

Furthermore, the lactam ring itself can be a precursor. For instance, reduction of the amide bond can yield the corresponding pyrrolidine (B122466), a common scaffold in medicinal chemistry. The versatility of 5-aminopyrazole as a precursor for fused pyrazoloazines demonstrates the potential of amino-functionalized heterocycles in constructing complex molecular architectures. beilstein-journals.org

Application in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural features of this compound make it an interesting candidate for studies in molecular recognition and self-assembly.

Host-Guest Interactions and Recognition Studies

The aminophenyl group of the molecule can act as a guest in host-guest complexes. The aromatic ring can fit into the hydrophobic cavity of host molecules like cyclodextrins, while the amino group can form hydrogen bonds with the host's rim. mdpi.comresearchgate.net The pyrrolidinone moiety can also participate in hydrogen bonding interactions.

Studies on the host-guest complex of β-cyclodextrin and 4-aminothiophenol have shown that the aminophenyl moiety is encapsulated within the cyclodextrin cavity. mdpi.com A similar interaction could be expected with this compound, potentially leading to applications in areas such as drug delivery or the development of chemical sensors. The binding affinity in such systems can be studied using techniques like NMR and isothermal titration calorimetry. nih.gov

Table 2: Potential Host-Guest Interactions

Host MoleculePotential Binding Site on this compoundKey Interactions
β-CyclodextrinAminophenyl groupHydrophobic interactions, Hydrogen bonding
Calix researchgate.netarenePyrrolidinone moietyHydrogen bonding, CH-π interactions
Cucurbit[n]urilProtonated amino groupIon-dipole interactions

Self-Assembly Processes Utilizing the Compound

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. frontiersin.org The aminophenyl group of this compound can participate in hydrogen bonding (via the N-H donors) and π-π stacking (via the aromatic ring), which are key driving forces for self-assembly. researchgate.net

Derivatization of the amino group can lead to the formation of molecules that self-assemble into various nanostructures, such as fibers, ribbons, or vesicles. For example, attaching a long alkyl chain to the amino group could create an amphiphilic molecule that self-assembles in solution. The self-assembly of peptides and other molecules into functional materials is a well-established field nih.govnih.govnih.gov, and this compound could serve as a novel building block in this area.

Role in Materials Science Research (Non-Polymer)

Beyond discrete molecular structures, this compound has potential applications in the development of new non-polymeric materials.

One promising area is the formation of organogels. Organogelators are low-molecular-weight compounds that can immobilize organic solvents to form gels. scispace.com Derivatives of amino acids are known to be effective organogelators. nih.govnih.govresearchgate.net By modifying the amino group of this compound with long alkyl chains or other gel-promoting moieties, it may be possible to create new organogelators. The resulting gels could have applications in areas such as controlled drug release or as templates for the synthesis of other materials.

Another potential application is in the field of liquid crystals. Molecules that exhibit liquid crystalline behavior often possess a rigid core and flexible peripheral chains. The aminophenylpyrrolidinone unit could serve as part of the rigid core of a liquid crystalline molecule. By attaching appropriate mesogenic groups and flexible chains to the amino group, it may be possible to design new liquid crystalline materials with interesting phase behavior and properties.

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples or detailed research findings regarding the direct application of This compound in the development of small molecule organic semiconductors, luminescent materials, or as a primary scaffold for the molecular probes and tools for chemical biology outlined below.

While the core structure of this compound, which combines a pyrrolidinone ring with an aminophenyl group, represents a versatile scaffold potentially amenable to various synthetic modifications, there is no specific documentation in the retrieved sources detailing its use in the following applications. The fields of organic electronics and chemical biology often utilize diverse molecular frameworks, and the pyrrolidinone motif itself is present in numerous biologically active compounds. However, the specific compound does not appear to be a widely reported building block for the advanced applications detailed in the user's request.

Further research and exploration would be necessary to determine the potential of this compound in these specialized areas of chemical science. Without specific studies or published results, any discussion of its role would be speculative and fall outside the scope of this article.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Synthesis

The efficient and selective synthesis of 5-(3-aminophenyl)pyrrolidin-2-one is a primary area for future investigation. While classical synthetic routes exist, the development of novel catalytic systems promises to enhance yield, reduce waste, and provide better control over the chemical process. Future research should focus on several key areas:

Transition-Metal Catalysis: The exploration of transition-metal catalysts, such as those based on palladium, rhodium, or copper, could lead to more efficient methods for the construction of the pyrrolidinone ring or the introduction of the aminophenyl group. For instance, catalytic C-H activation strategies could be employed to directly couple precursors, minimizing the need for pre-functionalized starting materials.

Organocatalysis: The use of small organic molecules as catalysts presents a green and often highly stereoselective alternative to metal-based systems. Chiral organocatalysts could be designed to control the stereochemistry at the C5 position of the pyrrolidinone ring during its formation.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The use of engineered enzymes, such as transaminases or lactamases, could provide a highly sustainable and enantiopure route to this compound and its derivatives.

The development of such catalytic systems would not only improve the synthesis of the target molecule but also contribute to the broader field of synthetic organic chemistry.

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. The integration of the synthesis of this compound into flow chemistry methodologies is a significant and largely unexplored research avenue.

Future work in this area could involve the design of multi-step flow processes that combine several synthetic steps into a single, continuous operation. For example, a flow reactor could be designed to first synthesize the pyrrolidinone ring and then, in a subsequent module, introduce the aminophenyl group via a catalytic coupling reaction. The development of immobilized catalysts, where the catalytic species is fixed onto a solid support, would be particularly advantageous for flow chemistry applications, as it would simplify product purification and allow for catalyst recycling. Research has demonstrated the successful flow synthesis of various γ-lactams, providing a strong foundation for developing a similar process for this compound. acs.orgvapourtec.comthieme-connect.com

Exploration of Advanced Functional Materials Applications

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials. The presence of a primary aromatic amine and a lactam ring provides multiple points for polymerization and modification.

Polymer Synthesis: The amine group can be readily used in polymerization reactions to form polyamides, polyimides, or other high-performance polymers. The resulting polymers could exhibit interesting properties, such as thermal stability, specific recognition capabilities, or tailored mechanical characteristics. The pyrrolidinone moiety could influence the polymer's solubility, processability, and interactions with other molecules. For example, polyvinylpyrrolidone (B124986) is a well-known biocompatible polymer, and incorporating the aminophenylpyrrolidinone unit could lead to new functional biopolymers. researchgate.netnih.gov

Functional Dyes and Sensors: The aromatic amine can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The photophysical properties of these dyes could be tuned by modifying the substituents on the aromatic rings, potentially leading to applications in sensing, imaging, or as components in organic light-emitting diodes (OLEDs).

Supramolecular Chemistry: The ability of the lactam ring to form hydrogen bonds could be exploited in the design of self-assembling systems and supramolecular polymers. These materials could find applications in areas such as drug delivery, tissue engineering, and responsive materials.

The exploration of these applications will require a multidisciplinary approach, combining organic synthesis with polymer chemistry and materials science.

Deepening Understanding of Stereochemical Control

The C5 position of the pyrrolidinone ring in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of this compound is of paramount importance.

Future research should focus on:

Asymmetric Catalysis: As mentioned in section 7.1, the use of chiral catalysts, whether they be transition-metal complexes, organocatalysts, or enzymes, is a powerful strategy for controlling stereochemistry. Research into the highly diastereo- and enantioselective synthesis of 5-substituted 3-pyrrolidin-2-ones has shown the potential of multifunctional catalysis in achieving high levels of stereocontrol. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, to synthesize the target molecule in an enantiomerically pure form.

Resolution of Racemates: In cases where a stereoselective synthesis is not readily available, methods for separating the enantiomers of a racemic mixture, such as chiral chromatography or diastereomeric salt formation, will be crucial.

A deeper understanding of the factors that govern stereochemical control will enable the production of enantiomerically pure this compound, which is essential for many of its potential applications, particularly in the life sciences.

New Frontiers in Computational Design and Prediction

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new molecules and materials. In the context of this compound, computational methods can be used to:

Predict Reaction Outcomes: Quantum mechanical calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of different synthetic routes. This can help to guide experimental work and reduce the amount of trial-and-error required.

Design Novel Catalysts: Computational screening can be used to identify promising catalyst structures for the synthesis of the target molecule. By understanding the interactions between the catalyst and the substrates at the molecular level, it is possible to design more efficient and selective catalysts.

Predict Material Properties: Molecular dynamics simulations and other modeling techniques can be used to predict the properties of polymers and other materials derived from this compound. This can help to identify the most promising candidates for specific applications without the need for extensive experimental synthesis and characterization. For instance, computational studies have been used to propose the binding poses of pyrrolopyrimidine derivatives in biological targets, guiding the design of more potent inhibitors. nih.gov

By integrating computational and experimental approaches, researchers can significantly accelerate the pace of discovery and innovation in the study of this versatile compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Aminophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrrolidin-2-one derivatives typically involves multi-step processes. For example, analogous compounds like 4-(3-Aminophenyl)pyrrolidin-2-one are synthesized via a domino reaction sequence: (i) in situ formation of pyrrolidine-2-carbaldehyde, (ii) carboxylic acid formation, (iii) decarboxylation, and (iv) ipso-oxidation . Key intermediates include cyclic amides, and yields depend on catalysts (e.g., Pd for cross-coupling), temperature (80–120°C), and solvent polarity. Optimization strategies involve adjusting stoichiometry of aryl halides and amine precursors.

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., aminophenyl group at C5) and ring conformation.
  • X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks in the solid state.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ = 191.23 for C10_{10}H13_{13}N3_3O).
  • Computational Tools : DFT calculations predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.